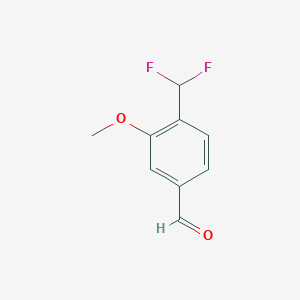

4-(Difluoromethyl)-3-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDPHCNMMYKWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428005 | |

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900641-83-0 | |

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde

Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after functional group. This guide provides a comprehensive technical overview of 4-(Difluoromethyl)-3-methoxybenzaldehyde (CAS No. 900641-83-0), a valuable building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, explore a logical synthesis pathway, discuss its application potential, and outline critical safety protocols.

Core Compound Identification and Properties

This compound is a substituted benzaldehyde derivative. The presence of the electron-withdrawing difluoromethyl group at the 4-position and the electron-donating methoxy group at the 3-position creates a unique electronic environment that influences its reactivity and potential biological interactions.

Table 1: Physicochemical and Registry Information

| Property | Value | Source |

| CAS Number | 900641-83-0 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg | [1] |

| MDL Number | MFCD07357530 | [1] |

| Storage | 2-8°C, store under inert gas | [1] |

Synthesis Pathway: A Mechanistic Approach

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a robust protocol can be logically derived from established methodologies for analogous structures, such as the synthesis of related difluoromethoxy compounds.[2][3][4] The most plausible approach involves the direct difluoromethylation of a suitable precursor, 4-formyl-2-methoxyphenol (isovanillin), which is structurally isomeric to the more common vanillin.

The causality for this choice rests on the selective reactivity of phenolic hydroxyl groups. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide, generated under basic conditions, attacks a difluoromethylating agent.

Proposed Experimental Protocol

Objective: To synthesize this compound from 4-formyl-2-methoxyphenol.

Materials:

-

4-formyl-2-methoxyphenol (Isovanillin)

-

Sodium Chlorodifluoroacetate (or another suitable difluoromethylating agent)

-

Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-formyl-2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids. The choice of DMF as a solvent is critical; its high boiling point allows for the necessary reaction temperature, and its polar aprotic nature effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

-

Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (1.5 eq) to the stirred mixture. This reagent serves as a precursor to difluorocarbene (:CF₂), which, in the presence of a proton source or through subsequent reaction steps, effectively leads to the difluoromethylation of the phenoxide.

-

Reaction Execution: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This extraction isolates the desired organic product from the inorganic salts and residual DMF.

-

Purification: Wash the combined organic layers with water and then with brine to remove any remaining impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery & Agrochemicals

The true value of this compound lies in its role as a versatile intermediate. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[5]

The Role of the Difluoromethyl (CHF₂) Group

The CHF₂ group is particularly noteworthy. It is considered a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH₂) groups.[6] This means it can mimic the steric and electronic properties of these common functional groups, potentially forming hydrogen bonds with target proteins while being less susceptible to metabolic oxidation.[6] This bioisosteric replacement can lead to improved pharmacokinetic profiles for drug candidates.[6]

This aldehyde can be used to synthesize a variety of more complex molecules, such as:

-

Heterocyclic Scaffolds: The aldehyde functionality is a prime handle for constructing various heterocyclic rings (e.g., pyrimidines, imidazoles) that are prevalent in pharmaceuticals.

-

Agrochemicals: It serves as a key intermediate in the development of novel herbicides and fungicides.[1]

-

Specialty Chemicals: It is utilized in synthesizing compounds for broader research and industrial applications.[1]

The presence of the difluoromethyl group can significantly enhance the biological activity of the final compounds.[7]

Caption: Bioisosteric role of the difluoromethyl group in molecular design.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar benzaldehydes provides a reliable guide to its potential hazards.[8][9][10]

Potential Hazards:

-

Eye Irritation: Causes serious eye irritation (H319).[8][10]

-

Respiratory Irritation: May cause respiratory irritation (H335).[8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[1] Keep under an inert atmosphere as it may be air-sensitive.[2]

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

References

-

MySkinRecipes. This compound. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Methoxybenzaldehyde. [Link]

- Google Patents. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

-

PubChem. 4-Fluoro-3-methoxybenzaldehyde. [Link]

- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

-

National Institutes of Health (NIH). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]

- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde [smolecule.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

4-(Difluoromethyl)-3-methoxybenzaldehyde molecular weight

An In-Depth Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic aldehyde of significant interest in synthetic chemistry. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and chemical formula. This document outlines a representative synthetic pathway, details robust analytical methods for characterization, and explores its applications as a key intermediate in the development of novel pharmaceutical and agrochemical compounds. Safety protocols, handling procedures, and detailed experimental workflows are also provided to ensure both scientific integrity and user safety.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Fluorinated motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, receptor binding affinity, and lipophilicity.[1] The difluoromethyl group (CHF₂) in particular has emerged as a valuable bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of participating in hydrogen bonding while resisting metabolic oxidation.

This compound (CAS: 900641-83-0) is a key building block that leverages these benefits. As a substituted benzaldehyde, its aldehyde functionality serves as a versatile chemical handle for a wide array of synthetic transformations, while the difluoromethyl and methoxy groups provide the structural and electronic properties sought after in the design of complex target molecules. This guide serves as a senior-level resource for professionals utilizing this reagent in their research and development pipelines.

Core Physicochemical Properties

The fundamental identity and characteristics of a chemical reagent are critical for its effective use. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 186.16 g/mol | [2] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| CAS Number | 900641-83-0 | [2] |

| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg | [2] |

| Recommended Storage | 2-8°C, store under inert gas | [2] |

Synthesis and Manufacturing Overview

The synthesis of this compound typically involves the selective difluoromethylation of a suitably protected or functionalized benzaldehyde precursor. While multiple routes exist for related isomers, a common and logical approach begins with a commercially available hydroxybenzaldehyde. The causality behind this choice is the ability to leverage the phenolic hydroxyl group as a nucleophile for the introduction of the difluoromethyl moiety.

A plausible synthetic workflow is outlined below. This multi-step process ensures high selectivity and yield, which are critical for industrial-scale production.

Caption: A representative workflow for the synthesis of this compound.

This pathway is advantageous as it utilizes readily available starting materials and established chemical transformations. The choice of sodium chlorodifluoroacetate as the difluoromethylating agent is common for its solid-state stability and controlled reactivity compared to gaseous reagents like chlorodifluoromethane.[3]

Spectroscopic and Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. The protocol described here forms a self-validating system for lot release and research verification.

Expected Spectral Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.90 (s, 1H): Aldehyde proton (-CHO).

-

δ 7.50-7.60 (m, 2H): Aromatic protons ortho to the aldehyde and difluoromethyl groups.

-

δ 7.20 (d, 1H): Aromatic proton ortho to the methoxy group.

-

δ 6.70 (t, J ≈ 54 Hz, 1H): Characteristic triplet for the difluoromethyl proton (-CH F₂), with a large proton-fluorine coupling constant.

-

δ 3.95 (s, 3H): Methoxy protons (-OCH₃).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 191.0: Aldehyde carbonyl carbon.

-

δ 150-155: Aromatic carbons attached to oxygen (C-OCH₃ and C-CHF₂).

-

δ 115.0 (t, J ≈ 240 Hz): Triplet for the difluoromethyl carbon (-C HF₂), with a large carbon-fluorine coupling constant.

-

δ 110-130: Remaining aromatic carbons.

-

δ 56.0: Methoxy carbon.

-

-

Mass Spectrometry (EI):

-

m/z 186.16: Molecular ion [M]⁺.

-

m/z 185: [M-H]⁺ fragment.

-

m/z 157: [M-CHO]⁺ fragment.

-

The following diagram illustrates a standard quality control workflow for verifying the final product.

Caption: Quality control workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is primarily utilized as a crucial intermediate for creating more complex molecules with potential biological activity.[2] Its value lies in the combination of the reactive aldehyde group and the property-modulating difluoromethyl substituent.

-

Pharmaceutical Synthesis: The compound serves as a precursor for active pharmaceutical ingredients (APIs). The aldehyde can be converted into amines, alcohols, acids, or used in cyclization reactions to form heterocyclic cores common in drug scaffolds. The presence of the CHF₂ group is often designed to enhance metabolic stability or to act as a hydrogen bond donor, improving target engagement.[1][4]

-

Agrochemical Development: In agrochemistry, this intermediate is used to produce advanced herbicides and fungicides.[2] Fluorinated compounds often exhibit enhanced biological activity and favorable environmental persistence profiles, making them effective crop protection agents.[4]

-

Building Block for Novel Scaffolds: Researchers use this molecule to synthesize libraries of novel compounds for high-throughput screening. The unique electronic and steric properties of the difluoromethyl group allow for systematic exploration of the chemical space around a pharmacophore.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols are mandatory. While a specific safety data sheet for CAS 900641-83-0 is not widely available, data from structurally similar aromatic aldehydes provides a reliable basis for handling procedures.

-

Hazard Identification: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7]

-

Handling Precautions:

-

Storage:

-

First Aid Measures:

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, self-validating methodology for the synthesis of the title compound from 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Objective: To synthesize this compound via nucleophilic difluoromethylation.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (Vanillin, 1.0 eq)

-

Sodium chlorodifluoroacetate (1.5 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde, potassium carbonate, and sodium chlorodifluoroacetate.

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

-

Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The causality for this temperature is to facilitate the decarboxylation of sodium chlorodifluoroacetate to generate the difluorocarbene intermediate, which is then trapped by the phenoxide.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting vanillin spot is no longer visible (typically 6-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. This washing sequence is critical to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification (Self-Validation):

-

Purify the crude oil using silica gel column chromatography, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5).

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield this compound as a solid or oil.

-

-

Characterization:

-

Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and identity of the final product, comparing it against the expected values in Section 3.

-

Determine the final purity using HPLC analysis.

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its unique combination of a versatile aldehyde handle and a strategically placed difluoromethyl group. Its molecular weight of 186.16 g/mol and formula C₉H₈F₂O₂ define a reagent that is instrumental in the synthesis of advanced materials, particularly in the pharmaceutical and agrochemical sectors. The robust synthetic and analytical protocols outlined in this guide provide the necessary framework for its effective and safe utilization in demanding research and development environments.

References

-

Santa Cruz Biotechnology. 4-Difluoromethoxy-3-methoxy-benzaldehyde.

-

AK Scientific, Inc. Safety Data Sheet: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

-

PubChem. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

-

MySkinRecipes. This compound.

-

Smolecule. 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde.

-

Fisher Scientific. Safety Data Sheet: 3-Hydroxy-4-methoxybenzaldehyde.

-

TCI Chemicals. Safety Data Sheet: 4-(Difluoromethoxy)benzaldehyde.

-

Thermo Fisher Scientific. Safety Data Sheet: 4-Methoxybenzaldehyde.

-

Sigma-Aldrich. Safety Data Sheet: Vanillin.

-

Google Patents. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

-

Sigma-Aldrich. 4-Fluoro-3-methoxybenzaldehyde.

-

PubChem. 4-Fluoro-3-methoxybenzaldehyde.

-

ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE.

-

Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

ECHEMI. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE.

-

Guidechem. What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?

-

Supporting Information for a scientific article.

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry.

-

Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.

-

Royal Society of Chemistry. Electronic Supplementary Information.

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

-

NIST WebBook. 4-Hydroxy-3-methoxybenzaldehyde, PFBO # 1.

-

Supporting Information. Selective demethylation and debenzylation of aryl ethers.

-

ChemicalBook. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound [myskinrecipes.com]

- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 4. Buy 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde [smolecule.com]

- 5. aksci.com [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

4-(Difluoromethyl)-3-methoxybenzaldehyde physical properties

An In-depth Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its physical properties, spectroscopic signature, handling protocols, and synthetic context. The information herein is curated to support experimental design, ensure laboratory safety, and accelerate research and development programs.

Compound Overview and Strategic Importance

This compound, with CAS Number 162409-17-6, is an aromatic aldehyde functionalized with a difluoromethyl group and a methoxy group. The difluoromethyl (CHF₂) moiety is of particular interest in medicinal chemistry as it can serve as a bioisostere for a hydroxyl group or a thiol, potentially improving metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The strategic placement of the electron-withdrawing difluoromethyl group and the electron-donating methoxy group on the benzaldehyde scaffold creates a unique electronic and steric profile that can be exploited in molecular design.

Physicochemical and Spectroscopic Properties

A consolidated summary of the key physical and chemical properties for this compound is presented below. This data is essential for planning synthetic transformations, purification procedures, and for the analytical characterization of the compound.

Physical Property Data Table

| Property | Value | Source / Notes |

| IUPAC Name | This compound | N/A |

| CAS Number | 162409-17-6 | N/A |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1][2] |

| Appearance | White to light yellow solid/powder | Supplier Data |

| Melting Point | 51-55 °C | Supplier Data |

| Boiling Point | ~285.5 °C at 760 mmHg (Predicted) | N/A |

| Density | ~1.3 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | General laboratory knowledge |

| pKa | Not experimentally determined. The acidic proton on the difluoromethyl group is expected to be weakly acidic. | N/A |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound. Below are the expected characteristic signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton (CHO): A singlet typically observed around δ 9.9 ppm.

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Difluoromethyl Proton (CHF₂): A characteristic triplet centered around δ 6.5-6.8 ppm due to coupling with the two fluorine atoms (¹JH-F ≈ 56-58 Hz).

-

Methoxy Protons (OCH₃): A sharp singlet around δ 3.9 ppm.

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A doublet is expected, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl: Signal around δ 190 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to the difluoromethyl group will appear as a triplet due to C-F coupling.

-

Difluoromethyl Carbon: A prominent triplet around δ 115 ppm with a large one-bond C-F coupling constant (¹JC-F).

-

Methoxy Carbon: A signal around δ 56 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O Stretch (Methoxy/Aryl Ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic bands in the 1100-1000 cm⁻¹ region.

-

Experimental Protocols & Workflows

Synthesis Workflow

The synthesis of related difluoromethoxy compounds often involves the nucleophilic substitution of a phenol with a source of difluorocarbene, such as chlorodifluoromethane. A representative procedure for a structurally similar compound, 3-hydroxy-4-difluoromethoxybenzaldehyde, is adapted from patent literature and illustrates the general principles.[3]

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is adapted from a related synthesis and should be optimized for the specific target molecule.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in dimethylformamide (DMF).[4]

-

Reagent Addition: Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water.[4]

-

Reaction Execution: Heat the reaction mixture to 80°C and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Quenching and pH Adjustment: After completion, cool the reaction to room temperature and carefully adjust the pH to approximately 5-6 using 1.0 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in petroleum ether or hexanes, to afford the pure product.

Safety, Handling, and Stability

Proper handling of this compound is imperative to ensure laboratory safety. The following guidelines are based on available Safety Data Sheet (SDS) information for this and structurally related compounds.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Statements:

Sources

- 1. This compound [myskinrecipes.com]

- 2. Benzaldehyde, 3-(difluoromethyl)-4-methoxy- CAS#: 1783323-99-8 [chemicalbook.com]

- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 5. aksci.com [aksci.com]

4-(Difluoromethyl)-3-methoxybenzaldehyde solubility data

An In-depth Technical Guide to the Solubility Profile of 4-(Difluoromethyl)-3-methoxybenzaldehyde

Abstract

This compound is an aromatic aldehyde of increasing interest in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective application in drug formulation, reaction chemistry, and material processing. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to elucidate its solubility profile. We will delve into the structural characteristics influencing its solubility, present standardized protocols for solubility determination in various solvents, and discuss advanced analytical techniques for accurate quantification.

Introduction: The Significance of this compound

This compound belongs to the class of substituted benzaldehydes, which are pivotal building blocks in organic synthesis. The presence of the difluoromethyl group (-CHF₂) and a methoxy group (-OCH₃) on the benzene ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and intermolecular interactions. The difluoromethyl group, in particular, is a bioisostere of hydroxyl or thiol groups and can modulate properties like lipophilicity and metabolic stability, making it a valuable moiety in drug design.

A comprehensive understanding of the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for synthesis and purification, impacts bioavailability in pharmaceutical formulations, and governs its behavior in various analytical methodologies.[1] This guide will equip the reader with the foundational knowledge and practical protocols to systematically investigate the solubility of this compound.

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of this compound suggests a nuanced solubility profile.

-

Polar Moieties : The presence of the aldehyde (-CHO) and methoxy (-OCH₃) groups, along with the fluorine atoms in the difluoromethyl group, introduces polarity to the molecule. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents like water and alcohols.[3][4]

-

Nonpolar Moieties : The benzene ring constitutes a significant nonpolar, hydrophobic region.

Based on these structural features, we can predict the following general solubility trends:

-

Water Solubility : Small aldehydes with up to four or five carbon atoms exhibit moderate solubility in water.[3][5] Given its larger carbon framework, this compound is expected to have limited solubility in water.

-

Organic Solvent Solubility : The compound is anticipated to be soluble in a range of common organic solvents.[2][3][4] Its solubility will likely be highest in solvents with intermediate polarity that can interact favorably with both the polar functional groups and the nonpolar aromatic ring.

Experimental Determination of Solubility

The determination of a compound's solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility testing.[6]

-

Kinetic Solubility : This measures the concentration of a compound that precipitates from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[6] It is a high-throughput method often used in early drug discovery for initial screening.[7]

-

Thermodynamic Solubility : This is the equilibrium concentration of a compound in a saturated solution in contact with its solid form.[6][8] The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust technique to determine the equilibrium solubility of a compound. The following protocol is a detailed guide for its implementation.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid this compound into several vials.

-

Add a precise volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. It is crucial to avoid disturbing the solid material.

-

Filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles. Adsorption to the filter material should be considered as a potential source of error.[8]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The following diagram illustrates the workflow for the shake-flask method:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination using Nephelometry

Nephelometry, which measures light scattering by suspended particles, is a high-throughput method for determining kinetic solubility.[1][7]

Experimental Protocol: Nephelometry

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Compound Addition and Measurement:

-

Use an automated liquid handler to add small volumes of the DMSO stock solution to the buffer to create a range of concentrations.

-

Immediately place the microplate in a nephelometer and measure the light scattering at regular intervals. The onset of precipitation is indicated by an increase in the nephelometry signal.

-

-

Data Analysis:

-

The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

-

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for this purpose.[10]

Experimental Protocol: HPLC Quantification

-

Objective : To quantify the concentration of this compound in solution.

-

Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions (Suggested Starting Point) :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Injection Volume : 10 µL.

-

Detection : UV at an appropriate wavelength (e.g., 280 nm, to be optimized by scanning the UV spectrum of the compound).[10]

-

Procedure :

-

Standard Preparation : Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Sample Preparation : Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the calibration range.

-

Analysis : Inject the standards and samples onto the HPLC system.

-

Quantification : Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the unknown samples from this curve.

The following diagram outlines the HPLC quantification workflow:

Caption: HPLC Quantification Workflow.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | To be determined | HPLC-UV |

| Ethanol | 25 | To be determined | HPLC-UV |

| Methanol | 25 | To be determined | HPLC-UV |

| Acetonitrile | 25 | To be determined | HPLC-UV |

| DMSO | 25 | To be determined | HPLC-UV |

| PBS (pH 7.4) | 37 | To be determined | HPLC-UV |

Conclusion

This technical guide provides a comprehensive framework for the systematic determination of the solubility of this compound. By combining theoretical predictions with robust experimental protocols such as the shake-flask method and HPLC quantification, researchers can obtain reliable and accurate solubility data. This information is indispensable for advancing the application of this promising compound in pharmaceutical development, chemical synthesis, and materials science.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. [Link]

-

24.3 Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. [Link]

-

Aldehyde. (2025). Britannica. [Link]

-

4-Pentylbenzaldehyde - Solubility of Things. (n.d.). Solubility of Things. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(Difluoromethyl)-3-methoxybenzaldehyde, a fluorinated aromatic aldehyde with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines detailed protocols for its synthesis and characterization, and explores its applications, grounded in the unique characteristics of the difluoromethyl group.

Introduction: The Strategic Importance of the Difluoromethyl Group

In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl (CHF₂) group has garnered substantial attention. It acts as a lipophilic hydrogen bond donor and is often considered a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of modulating a compound's metabolic stability, solubility, and binding affinity to biological targets.[1] this compound serves as a key building block, providing a scaffold for the introduction of this valuable moiety into more complex molecular architectures.

The benzaldehyde functional group is a versatile handle for a wide array of chemical transformations, making it an excellent starting point for the synthesis of diverse compound libraries.[2] The unique combination of the reactive aldehyde, the electron-donating methoxy group, and the electron-withdrawing difluoromethyl group on the aromatic ring of this compound creates a unique chemical entity with potential applications in the development of novel therapeutics, agrochemicals, and specialty materials.[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [3] |

| Molecular Weight | 186.16 g/mol | [3] |

| CAS Number | 900641-83-0 | N/A |

| Predicted Boiling Point | 295.8 ± 40.0 °C at 760 mmHg | [3] |

It is critical to note that the boiling point listed is a predicted value. The absence of a precise, experimentally determined boiling point in publicly available literature is not uncommon for specialized research chemicals. This may be due to several factors, including potential thermal instability at elevated temperatures or the compound's relatively recent emergence in chemical catalogs. Consequently, experimental verification is paramount for any application requiring this data.

Experimental Determination of Boiling Point

Given the uncertainty in the predicted boiling point, this section provides a robust, self-validating protocol for its experimental determination using the Thiele tube method, which is suitable for small sample quantities.

Causality Behind Experimental Choices

The Thiele tube method is selected for its efficiency and requirement for minimal sample volume (less than 1 mL), which is often a crucial consideration when working with novel or expensive compounds.[4] The use of a high-boiling point, inert heat-transfer fluid like mineral oil ensures even heat distribution and minimizes the risk of fire. The core principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5] This is visualized by the cessation of a continuous stream of bubbles from an inverted capillary tube and the subsequent entry of the liquid into the capillary upon cooling.[4]

Step-by-Step Protocol

-

Preparation:

-

Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.

-

Add approximately 0.5 mL of this compound to a small test tube (fusion tube).

-

Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

-

Apparatus Setup:

-

Fill a Thiele tube with mineral oil to a level just above the side-arm.

-

Securely clamp the Thiele tube to a retort stand.

-

Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is fully immersed in the oil.

-

-

Measurement:

-

Gently heat the side-arm of the Thiele tube with a micro-burner.[4] The shape of the tube will induce convection currents, ensuring uniform heating.

-

Observe the sample closely. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is just above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[4] Record this temperature.

-

-

Validation:

-

Allow the apparatus to cool further, which will cause the liquid to be expelled from the capillary.

-

Re-heat the apparatus to obtain a second reading. A consistent boiling point across multiple measurements validates the result.

-

It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Visualization of the Experimental Workflow

Caption: Workflow for the experimental determination of boiling point.

Synthesis Protocol

The synthesis of this compound is not widely documented in peer-reviewed literature, but a plausible synthetic route can be adapted from patented methods for structurally similar compounds, such as 3-hydroxy-4-difluoromethoxybenzaldehyde.[6] The proposed synthesis involves the difluoromethylation of a suitable precursor, 4-formyl-2-methoxyphenol (isovanillin), using a difluoromethylating agent.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from a method for a related compound and may require optimization.[6]

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve isovanillin (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable organic solvent (e.g., DMF or 1,4-dioxane).

-

Stir the mixture at room temperature for 20 minutes to ensure complete dissolution.

-

-

Reaction Execution:

-

Add a base, such as sodium hydroxide (1.1 eq) as a 30% aqueous solution, to the reaction mixture and stir for 30 minutes at room temperature.

-

Heat the mixture to 60-80 °C.

-

Introduce the difluoromethylating agent. A common source for the difluoromethyl group is chlorodifluoromethane (Freon-22), which can be bubbled through the reaction mixture.[6] Alternatively, solid reagents like sodium chlorodifluoroacetate can be used in the presence of a base.

-

Maintain the reaction at 60-80 °C for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by adding water.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.9-10.1 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or doublets of doublets in the range of δ 7.2-7.8 ppm. The specific coupling patterns will depend on the electronic effects of the substituents.

-

Difluoromethyl Proton (-CHF₂): A characteristic triplet is expected between δ 6.5-7.5 ppm, with a large coupling constant (J ≈ 50-60 Hz) due to coupling with the two fluorine atoms.

-

Methoxy Protons (-OCH₃): A sharp singlet will be present around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): The aldehyde carbon will appear as a singlet around δ 190-193 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the difluoromethyl group will show a triplet due to C-F coupling.

-

Difluoromethyl Carbon (-CHF₂): A triplet is expected around δ 110-120 ppm with a large one-bond C-F coupling constant (J ≈ 230-240 Hz).

-

Methoxy Carbon (-OCH₃): A singlet will be observed around δ 55-57 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-F Stretch: Strong absorption bands are expected in the range of 1000-1200 cm⁻¹ corresponding to the C-F bonds of the difluoromethyl group.

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): An absorption band will be present around 1250 cm⁻¹.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its aldehyde group, which can undergo a variety of transformations including oxidation, reduction, and condensation reactions. This makes it a valuable intermediate for synthesizing a wide range of derivatives.[2]

Role in Medicinal Chemistry

The difluoromethyl group is a key feature that imparts desirable properties to drug candidates. Its ability to act as a bioisostere for hydroxyl and thiol groups, while increasing metabolic stability, makes it a valuable addition to molecular scaffolds.[1] Benzaldehyde derivatives are foundational in the synthesis of numerous pharmaceuticals, including anti-hypertensive and anti-convulsant medications.[2] Therefore, this compound is a promising starting material for developing novel drugs targeting a wide range of diseases, from cancer to neurodegenerative disorders.[7]

Logical Pathway for Application

Caption: Logical flow from structural features to applications.

Safety and Handling

As a substituted benzaldehyde, this compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[3][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

In all cases of significant exposure, seek medical attention.

-

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. While some of its physical properties, such as its boiling point, are not yet extensively documented, this guide provides the necessary protocols for their experimental determination. Its unique combination of a reactive aldehyde handle and the strategically important difluoromethyl group positions it as a key intermediate for the development of next-generation bioactive compounds. As research into fluorinated molecules continues to expand, the utility of this compound is poised to grow, offering new opportunities for innovation in drug discovery and materials science.

References

-

Goti, A., et al. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC - NIH. Available at: [Link]

-

Chemstock. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? Chemstock Blog. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

- Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. Google Patents.

-

Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. National Institutes of Health. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]

- 6. 4-Hydroxy-3-methoxybenzaldehyde-d3 | C8H8O3 | CID 10749408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR [m.chemicalbook.com]

- 8. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR spectrum of 4-(Difluoromethyl)-3-methoxybenzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Difluoromethyl)-3-methoxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple spectral report. It delves into the theoretical underpinnings of the observed spectral features, offers a validated protocol for data acquisition, and presents a detailed interpretation of the chemical shifts, multiplicities, and coupling constants. The guide is structured to provide not only the data but also the scientific rationale, ensuring a deeper understanding of the molecule's structural characteristics as revealed by NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. The interplay of its functional groups—the electron-withdrawing aldehyde (-CHO) and difluoromethyl (-CHF₂) groups, and the electron-donating methoxy (-OCH₃) group—creates a unique electronic environment on the benzene ring. This, in turn, gives rise to a distinctive and informative ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and studying its interactions in various chemical environments. This guide provides a predictive analysis based on established NMR principles and data from analogous structures.

Predicted ¹H NMR Spectrum and Structural Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aldehydic proton, the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group. The analysis is best performed in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aldehyde (-CHO) | 9.90 - 10.05 | Singlet (s) | - | 1H |

| H-2 (Aromatic) | 7.50 - 7.65 | Doublet (d) | J ≈ 1.5-2.0 Hz | 1H |

| H-6 (Aromatic) | 7.65 - 7.80 | Doublet of doublets (dd) | J ≈ 8.0-8.5 Hz, 1.5-2.0 Hz | 1H |

| H-5 (Aromatic) | 7.20 - 7.35 | Doublet (d) | J ≈ 8.0-8.5 Hz | 1H |

| H-difluoromethyl (-CHF₂) | 6.60 - 6.80 | Triplet (t) | JHF ≈ 56-58 Hz | 1H |

| H-methoxy (-OCH₃) | 3.90 - 4.05 | Singlet (s) | - | 3H |

Detailed Spectral Interpretation

The Aromatic Region (δ 7.20 - 7.80 ppm)

The three protons on the benzene ring (H-2, H-5, H-6) provide the most detailed information about the substitution pattern.

-

H-6 (δ 7.65 - 7.80 ppm): This proton is positioned ortho to the strongly electron-withdrawing aldehyde group and meta to the methoxy group. The aldehyde's deshielding effect is dominant, shifting this proton significantly downfield. It is split into a doublet of doublets (dd) due to coupling with two different neighbors:

-

Ortho coupling to H-5 (³JHH ≈ 8.0-8.5 Hz).

-

Meta coupling to H-2 (⁴JHH ≈ 1.5-2.0 Hz).

-

-

H-2 (δ 7.50 - 7.65 ppm): This proton is ortho to the methoxy group and meta to the aldehyde group. While the methoxy group is donating, the combined deshielding effects from the aldehyde and the difluoromethyl group at the para position result in a downfield shift. It appears as a narrow doublet (d) due to the small meta coupling to H-6.

-

H-5 (δ 7.20 - 7.35 ppm): This proton is ortho to the difluoromethyl group and meta to the aldehyde. It experiences the least deshielding effect among the aromatic protons and thus appears most upfield. It is split into a doublet (d) by the ortho coupling to H-6.

The relationship and splitting pattern of the aromatic protons can be visualized as follows:

Caption: Spin-spin coupling pathways for the aromatic protons.

The Aldehydic Proton (δ 9.90 - 10.05 ppm)

The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond. It is typically observed as a sharp singlet far downfield, as it has no adjacent protons to couple with.

The Difluoromethyl Proton (δ 6.60 - 6.80 ppm)

The proton of the -CHF₂ group is significantly deshielded by the two attached fluorine atoms. Its signal appears as a triplet due to coupling with the two equivalent fluorine-19 nuclei (¹⁹F). This is a classic example of heteronuclear coupling (JHF), which is typically large. The multiplicity follows the 2nI+1 rule, where n=2 (number of fluorine atoms) and I=1/2 (spin of ¹⁹F), resulting in 2(2)(1/2)+1 = 3 peaks, a triplet. The expected coupling constant (JHF) is around 56-58 Hz.

The Methoxy Protons (δ 3.90 - 4.05 ppm)

The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with other protons on the molecule. Therefore, they appear as a sharp singlet, integrating to 3H. Its chemical shift is characteristic for an aromatic methoxy group.

Experimental Protocol for Spectrum Acquisition

This section provides a validated, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (5-10 mg)

-

Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

-

Equipment: 5 mm NMR tube, volumetric flask, Pasteur pipette

-

Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation Workflow

Caption: Standard workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters (Example for 400 MHz):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, especially the aromatic ones, for accurate integration.

-

Number of Scans (NS): 16-32 scans. This is typically sufficient for a sample of this concentration to achieve excellent signal-to-noise.

-

Receiver Gain (RG): Set automatically by the spectrometer.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals and normalize the values relative to a known proton count (e.g., the 3H singlet of the methoxy group).

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, coupling patterns, and integration values allows for the unambiguous assignment of every proton in the molecule. The characteristic downfield singlet of the aldehyde, the upfield triplet of the -CHF₂ group, and the distinct splitting pattern of the three aromatic protons serve as a unique fingerprint for this compound. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, which is fundamental for quality control, reaction monitoring, and further research in any field utilizing this important chemical building block.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to first-order analysis of ¹H NMR spectra. Nature Protocols, 2(9), 2449–2462. [Link]

-

University of California, Davis. (n.d.). NMR Sample Preparation. UC Davis Chemistry. [Link]

-

Reich, H. J. (n.d.). Relaxation in NMR Spectroscopy. University of Wisconsin-Madison. [Link]

An In-depth Technical Guide to the 13C NMR Analysis of 4-(Difluoromethyl)-3-methoxybenzaldehyde

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-(Difluoromethyl)-3-methoxybenzaldehyde, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the chemical shifts, grounded in established principles of substituent effects.

Introduction: The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) providing valuable information about its electronic environment. For a substituted aromatic compound like this compound, 13C NMR allows for the unambiguous assignment of each carbon atom in the benzene ring, as well as the carbons of the substituent groups. The analysis of these chemical shifts reveals the interplay of electronic effects—both inductive and resonance—exerted by the methoxy, difluoromethyl, and aldehyde functionalities.

Predicted 13C NMR Data for this compound

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Aldehyde) | ~191 | The aldehyde carbonyl carbon is significantly deshielded. Its chemical shift can be estimated using substituent additivity rules for benzaldehydes.[1][2] |

| C-3 (C-OCH3) | ~160 | The carbon bearing the electron-donating methoxy group is expected to be deshielded due to the oxygen's electronegativity and resonance effects. |

| C-1 | ~137 | The ipso-carbon attached to the aldehyde group is typically found in this region. |

| C-4 (C-CHF2) | ~134 (triplet) | The carbon attached to the difluoromethyl group will be a triplet due to C-F coupling and its chemical shift is influenced by the electron-withdrawing nature of the fluorine atoms. |

| C-5 | ~130 | This aromatic carbon is influenced by the substituents at the para and ortho positions. |

| C-6 | ~115 | This carbon is ortho to the electron-donating methoxy group and is expected to be shielded. |

| C-2 | ~112 | This carbon is also ortho to the electron-donating methoxy group and is expected to be shielded. |

| -OCH3 | ~56 | The methoxy carbon typically appears in this region.[3][4] |

| -CHF2 | ~116 (triplet) | The difluoromethyl carbon will be a triplet due to one-bond C-F coupling and is significantly deshielded by the two fluorine atoms. |

Note: The predictions are based on typical chemical shift ranges for substituted benzenes and benzaldehydes.[5][6] The solvent used for analysis (e.g., CDCl3) will influence the exact chemical shifts.

Experimental Protocol for 13C NMR Acquisition

A robust and reproducible experimental protocol is critical for obtaining high-quality 13C NMR data. The following section outlines a detailed, step-by-step methodology for the preparation and analysis of this compound.

Sample Preparation

Proper sample preparation is paramount for achieving optimal spectral quality.[7][8][9]

-

Material Weighing: Accurately weigh 50-100 mg of this compound. For small molecules, this amount is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.[7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for many organic molecules.[5] Use approximately 0.6-0.7 mL of the solvent.

-

Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or warming may be necessary to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[5][7] However, for routine analysis, the residual solvent peak (e.g., CDCl3 at 77.16 ppm) can be used for calibration.

-

Labeling: Clearly label the NMR tube with the sample information.[10]

Spectrometer Setup and Data Acquisition

The following is a general procedure for acquiring a standard proton-decoupled 13C NMR spectrum. Specific parameters may need to be adjusted based on the spectrometer and the sample concentration.[11][12][13][14]

-

Instrument Insertion and Locking: Insert the sample into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Program: Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° pulse angle is often a good compromise between signal intensity and relaxation time for quantitative analysis.[12]

-

Acquisition Time (AQ): Set the acquisition time to around 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically sufficient for most carbons to relax, though quaternary carbons may require longer delays for accurate integration.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a 50-100 mg sample, 128 to 1024 scans should provide a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for most organic molecules.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Fourier Transform: After the acquisition is complete, apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis using the internal standard or the solvent peak.

-

Peak Picking: Identify and label the chemical shifts of the peaks.

-

Figure 1: Experimental workflow for 13C NMR analysis.

In-depth Analysis and Interpretation of the 13C NMR Spectrum

The interpretation of the 13C NMR spectrum of this compound requires a thorough understanding of how the electronic properties of the substituents influence the chemical shifts of the aromatic carbons.

Substituent Effects on Aromatic Chemical Shifts

-

Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect dominates, leading to increased electron density at the ortho and para positions. This results in a significant shielding (upfield shift) of the C-2 and C-6 carbons.[15][16] The carbon directly attached to the methoxy group (C-3) is deshielded due to the inductive effect of the oxygen. The chemical shift of the methoxy carbon itself is typically around 55-60 ppm.[3][4]

-

Aldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). This leads to a decrease in electron density at the ortho and para positions, resulting in a deshielding (downfield shift) of these carbons. The ipso-carbon (C-1) is also deshielded. The carbonyl carbon of the aldehyde is highly deshielded and typically appears in the range of 190-200 ppm.[1][2]

-

Difluoromethyl Group (-CHF2): The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms (-I effect). This effect will deshield the carbon to which it is attached (C-4) and will also influence the chemical shifts of the other aromatic carbons. The carbon of the difluoromethyl group itself will be significantly deshielded and will appear as a triplet due to coupling with the two fluorine atoms.

Figure 2: Substituent effects on the aromatic ring.

Assignment of Resonances

Based on the principles outlined above, we can assign the predicted chemical shifts in Table 1 to the specific carbon atoms of this compound.

-

C-2 and C-6: These carbons are ortho to the electron-donating methoxy group and are expected to be the most shielded aromatic carbons, appearing at the highest field (lowest ppm values).

-

C-5: This carbon is meta to the methoxy group and ortho to the difluoromethyl group. Its chemical shift will be influenced by both, likely appearing in the mid-range of the aromatic region.

-

C-1 and C-4: These are the ipso-carbons attached to the aldehyde and difluoromethyl groups, respectively. They are expected to be deshielded. C-4 will be identifiable by its triplet splitting pattern due to C-F coupling.

-

C-3: The carbon bearing the methoxy group will be significantly deshielded and is expected to appear at a low field.

-

C=O, -OCH3, and -CHF2: These carbons are readily identified by their characteristic chemical shifts and, in the case of the -CHF2 group, by its triplet multiplicity.

Conclusion

This technical guide has provided a comprehensive overview of the 13C NMR analysis of this compound. By leveraging predictive methods based on established substituent effects, we have proposed a detailed 13C NMR spectrum. The provided experimental protocol offers a robust framework for acquiring high-quality data. The in-depth analysis of the substituent effects provides a clear rationale for the assignment of each carbon resonance. This guide serves as a valuable resource for researchers working with this and structurally related compounds, enabling confident structural verification and a deeper understanding of the interplay of electronic effects within substituted aromatic systems.

References

-

Magn Reson Chem. 2006 Aug;44(8):797-806. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments.[Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.[Link]

-

ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF.[Link]

-

University of California, Riverside. 13-C NMR Protocol for beginners AV-400.[Link]

-

University of Cambridge Department of Chemistry. NMR Sample Preparation.[Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra.[Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.[Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.[Link]

-

ResearchGate. How to Prepare Samples for NMR.[Link]

-

Emory University. NMR Experiment Procedure.[Link]

-